3'-Epilutein
Description
Nomenclature and Stereoisomeric Relationships with Lutein (B1675518)
Understanding the nomenclature of 3'-Epilutein is key to appreciating its relationship with lutein. Carotenoid chemistry is heavily dependent on stereoisomerism, where molecules have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms.
Lutein has three chiral centers, which are specific carbon atoms (C3, C3', and C6') around which different groups are attached, allowing for various spatial arrangements. nih.gov This results in the possibility of eight different stereoisomers. acs.org The principal form of lutein found in the diet is (3R,3′R,6′R)-β,ε-carotene-3,3′-diol. nih.govwikipedia.org
This compound is a diastereomer of lutein, meaning it is a stereoisomer that is not a mirror image. The sole difference lies in the configuration at the C3' chiral center. In this compound, the hydroxyl (-OH) group at this position has an S configuration, as opposed to the R configuration found in dietary lutein. mdpi.comnih.gov Therefore, the systematic name for this compound is (3R,3′S,6′R)-β,ε-carotene-3,3′-diol. nih.govcymitquimica.com
The names "Calthaxanthin" and "Lutein B" are less common synonyms for this compound. nih.govcymitquimica.com The name Calthaxanthin is derived from Caltha palustris (marsh marigold), a plant from which the compound has been isolated. nih.govnih.gov
This subtle change in stereochemistry can be induced. The transformation of lutein into this compound, a process known as epimerization, can occur under acidic conditions or when subjected to heat, such as during the cooking and processing of vegetables. researchgate.netnih.gov
| Feature | Lutein | Lutein B/Calthaxanthin/3'-Epilutein |
|---|---|---|
| Systematic Name | (3R,3′R,6′R)-β,ε-carotene-3,3′-diol | (3R,3′S,6′R)-β,ε-carotene-3,3′-diol |
| Common Synonyms | trans-Lutein, Xanthophyll | 3'-epi-Lutein, Calthaxanthin, Lutein B |
| Chiral Configuration at C3 | R | R |
| Chiral Configuration at C3' | R | S |
| Chiral Configuration at C6' | R | R |
| Relationship | Diastereomers (specifically, epimers at the 3' position) |
Historical Context of its Discovery and Characterization
While its parent compound, lutein, was first isolated from green leaves in 1907, the story of this compound unfolds much later, intertwined with advancements in analytical chemistry that allowed for the separation and characterization of closely related isomers. nih.gov
The initial identification of this compound as a naturally occurring carotenoid came from studies of the pigments in the marsh marigold (Caltha palustris) and goldfish (Carassius auratus). nih.gov The name "Calthaxanthin" directly reflects its discovery in the Caltha genus. mdpi.com
A significant milestone in its characterization was the work of R. Buchecker, C. H. Eugster, and A. Weber, who in 1978 described a method for converting lutein into this compound. google.com This involved a two-step process of oxidation of lutein to an intermediate (3′-O-didehydrolutein) followed by a hydride reduction, which yielded a mixture containing this compound. google.com
Further research revealed that this conversion is not merely a laboratory curiosity. Studies in the early 2000s demonstrated for the first time that the epimerization of lutein to this compound occurs naturally in native food samples during processing, such as cooking. nih.gov It was also identified as a metabolite of dietary lutein found in human plasma and ocular tissues, highlighting a biological pathway for its formation in the body. researchgate.netnih.gov
The unequivocal confirmation of its structure and the ability to produce it in a pure form was achieved through total synthesis. Methodologies have been developed for the synthesis of (3R,3′S,6′R)-lutein (this compound) and its other stereoisomers, which is crucial for detailed metabolic and biological studies. mdpi.comacs.org
| Date/Period | Discovery or Finding | Significance |
|---|---|---|
| 1978 | A laboratory method to convert lutein into this compound is described. google.com | Established the chemical relationship and a pathway for its synthesis from lutein. |
| Late 20th Century | Isolated from natural sources like the marsh marigold (Caltha palustris) and goldfish. nih.gov | Confirmed its existence as a natural product. |
| Early 2000s | Identified as a metabolite of lutein in human serum and ocular tissues. researchgate.netnih.gov | Revealed its presence and potential biological relevance in humans. |
| 2004 | Demonstrated to form from lutein during the cooking of vegetables. nih.gov | Showed that food processing is a source of dietary this compound. |
| 2009 | Total synthesis of this compound and other lutein stereoisomers is reported. mdpi.comacs.org | Enabled the production of pure standards for research and confirmed its absolute configuration. |
Structure
2D Structure
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHJBAIARWVSC-IRHPOQNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317940 | |
| Record name | 3′-Epilutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (3R,3'S,6'R)-b,e-Carotene-3,3'-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52842-48-5 | |
| Record name | 3′-Epilutein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52842-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-Epilutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,3'S,6'R)-b,e-Carotene-3,3'-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution
Presence in Plant and Algal Systems
While its precursor, lutein (B1675518), is one of the most abundant carotenoids in photosynthetic organisms, 3'-Epilutein is found more selectively, often as a minor component alongside lutein.
Research has identified this compound in several specific botanical sources. It can be extracted from the petals of the marsh marigold, Caltha palustris, from which the name Calthaxanthin is derived. mdpi.com Another significant source of lutein, which can be converted to this compound, is the marigold flower (Tagetes erecta). nih.gov While lutein is the primary carotenoid isolated from marigold extracts, this compound can be readily formed from this lutein through acid-catalyzed epimerization. nih.gov
Lutein is found in high quantities in dark green leafy vegetables such as kale and spinach, as well as in yellow corn. iomcworld.com While this compound is not typically a native component of these fresh vegetables, it can be formed from the abundant lutein during food processing. researchgate.net Studies have shown that the epimerization of lutein to this compound can occur in an acidic medium or as a result of various cooking methods. mdpi.comresearchgate.net
| Botanical Source | Common Name | Form of Compound | Reference |
|---|---|---|---|
| Caltha palustris | Marsh Marigold | Naturally occurring in petals | mdpi.com |
| Tagetes erecta | Marigold | Formed from lutein via epimerization | nih.gov |
| Leafy Green Vegetables (processed) | Spinach, Kale, etc. | Formed from lutein during cooking/processing | mdpi.comresearchgate.net |
| Corn (processed) | Maize | Formed from lutein during cooking/processing | mdpi.comiomcworld.comresearchgate.net |
Within plants, carotenoids like this compound and its precursor lutein are localized in specific tissues. In flowering plants such as Caltha palustris and marigolds, the highest concentrations are found in the flower petals. mdpi.comthaiscience.infonih.gov In green leafy vegetables, lutein is located within the chloroplasts, specifically in the light-harvesting complexes of the photosynthetic apparatus. researchgate.net
The compound is also found in the microbial world, specifically in microalgae. Various microalgae species, including members of the Chlorophyta, are known producers of lutein. mdpi.commdpi.com Research suggests that within these organisms, lutein can be converted to other forms, and this compound has been noted as a potential product of this phenomenon. mdpi.com
Detection in Non-Plant/Algal Biological Matrices
The distribution of this compound extends into the animal kingdom, where it is typically found as a metabolite of dietary lutein.
There is a notable lack of research identifying this compound as a naturally occurring compound in fungal or bacterial species. While enzymes from microbial sources, such as lipase (B570770) from Pseudomonas fluorescens, have been used in laboratory settings to separate this compound from lutein, this represents a biotechnological application rather than evidence of natural synthesis or accumulation by the microorganism itself. nih.gov
The presence of this compound has been confirmed in a variety of non-human animal tissues.
Fish: Extensive research has shown that this compound is a significant carotenoid in the integument (skin) of fish. A study analyzing 44 different fish species isolated two stereoisomers of β,ε-carotene-3,3'-diol, which were identified as lutein and this compound (calthaxanthin). jst.go.jp The findings indicated that this compound was generally the dominant isomer of this diol in the skin of the fishes studied, although the ratio varied by species. jst.go.jp
Crustaceans: Currently, there is a lack of available scientific literature reporting the detection or quantification of this compound or Calthaxanthin in crustacean tissues.
Egg Yolks: While chicken egg yolks are a well-known dietary source of lutein, research indicates that this compound is not detected in this matrix. researchgate.net
Non-Human Primate Retina: The retina of primates is a site of selective carotenoid accumulation. Analysis of monkey retinas has confirmed the presence of this compound as a minor carotenoid. nih.gov It is considered to be a metabolite of dietary lutein, formed through oxidation-reduction reactions within the ocular tissue. nih.govnih.gov Its presence alongside lutein and other metabolites in the primate retina suggests it may play a role in the antioxidant functions that protect the macula. nih.gov
| Animal Group | Specific Tissue | Finding | Reference |
|---|---|---|---|
| Fish | Integument (Skin) | Present; often the dominant stereoisomer over lutein in many species. | jst.go.jp |
| Crustaceans | Not Specified | No data available. | |
| Birds | Egg Yolk | Not detected. | researchgate.net |
| Non-Human Primates | Retina | Present as a minor carotenoid; a metabolite of lutein. | nih.gov |
Biosynthesis and Bioconversion Pathways
Enzymatic Pathways in Producing Organisms
While many organisms metabolize dietary lutein (B1675518) into 3'-epilutein, direct enzymatic production is less common. mdpi.com However, this compound, under the name calthaxanthin, can be extracted from the petals of the marsh marigold (Caltha palustris), suggesting a specific enzymatic pathway exists within this plant. mdpi.com
In humans and other animals that consume lutein, this compound is considered a metabolite. nih.govacs.org Its formation is not a primary biosynthetic event but a subsequent bioconversion. The process can occur through an enzymatic sequence where dietary lutein is first oxidized to an intermediate, 3'-oxolutein. mdpi.comnih.gov This intermediate can then be enzymatically reduced to form this compound. mdpi.comnih.govresearchgate.net This metabolic conversion has been observed in human serum and ocular tissues, indicating the presence of enzymes capable of performing this reduction. mdpi.comresearchgate.netnih.gov
Non-Enzymatic Transformations and Isomerization Processes
Non-enzymatic pathways, driven by chemical reactions under specific conditions, are significant sources of this compound from lutein.
The conversion of lutein to this compound can be efficiently achieved through acid-catalyzed epimerization. mdpi.comresearchgate.net This reaction involves a change in the stereochemistry at the C-3' position of the lutein molecule. When subjected to an acidic medium, lutein can epimerize to yield an equimolar mixture of lutein and its diastereomer, this compound. nih.govacs.orgresearchgate.net This process is not only reproducible in a laboratory setting but also occurs naturally under certain environmental conditions, such as in acidic foods. mdpi.comresearchgate.net Recent methods have also explored solvent-free mechanochemical epimerization using acidic cation-exchange resins as a catalyst. researchgate.net
A key pathway for the formation of this compound involves a two-step oxidation-reduction sequence. mdpi.com Dietary lutein undergoes allylic oxidation to form 3'-oxolutein, which is the principal oxidation product. mdpi.comresearchgate.net This intermediate, 3'-oxolutein, can then be reduced. This reduction can either revert the molecule back to the original dietary lutein or, through a change in stereochemistry, lead to the formation of this compound. mdpi.comnih.govnih.gov This pathway highlights 3'-oxolutein as a critical junction in the metabolic fate of lutein. researchgate.net
Table 1: Summary of Formation Pathways for this compound
| Pathway | Description | Key Factors | Precursor | Intermediate |
|---|---|---|---|---|
| Enzymatic Bioconversion | Metabolic conversion of lutein in consuming organisms (e.g., humans). | Specific enzymes (oxidoreductases). | Lutein | 3'-Oxolutein |
| Acid-Catalyzed Epimerization | Direct isomerization of lutein to this compound. | Acidic pH, heat. | Lutein | Carbocation at C-3' |
| Food Processing | Formation during cooking or industrial processing. | Heat, acidic environment. | Lutein | N/A |
Stereochemical Aspects of Bioconversion
The conversion of lutein to this compound is fundamentally a stereochemical event. The specific configurations of the chiral centers define these molecules.
(3R,3'R,6'R)-lutein: The common dietary form of lutein.
(3R,3'S,6'R)-lutein: The configuration of this compound.
The bioconversion exclusively affects the stereocenter at the C-3' position, changing it from an 'R' configuration to an 'S' configuration. This process is known as epimerization. During acid-catalyzed epimerization, the formation of a temporary carbenium ion at the C-3' position is proposed, which allows for the repositioning of the hydroxyl group into the more stable equatorial 'S' configuration. researchgate.net The distinct stereochemistry of this compound allows for its separation from lutein, for instance, through enzyme-mediated acylation, where enzymes like lipase (B570770) from Pseudomonas fluorescens preferentially esterify this compound. nih.govacs.org
Table 2: Stereochemical Configurations of Related Carotenoids
| Compound | Chemical Name | Configuration at C-3 | Configuration at C-3' | Configuration at C-6' |
|---|---|---|---|---|
| Lutein | (3R,3'R,6'R)-β,ε-carotene-3,3'-diol | R | R | R |
| This compound | (3R,3'S,6'R)-β,ε-carotene-3,3'-diol | R | S | R |
| Zeaxanthin (B1683548) | (3R,3'R)-β,β-carotene-3,3'-diol | R | R | N/A (β-ring) |
Relationship to Other Carotenoid Metabolic Networks (e.g., zeaxanthin, oxolutein)
The metabolism of this compound is intricately linked with other key carotenoids, particularly its precursor, 3'-oxolutein, and the structurally similar isomer, zeaxanthin.
Relationship to 3'-Oxolutein: As detailed previously, 3'-oxolutein (3-hydroxy-beta,epsilon-caroten-3'-one) is the direct oxidation product of lutein and the immediate precursor to this compound in the reductive pathway. mdpi.comnih.govnih.gov The interconversion between lutein, 3'-oxolutein, and this compound forms a small metabolic loop that has been identified in human tissues. nih.gov
Relationship to Zeaxanthin: There is a significant synthetic relationship between lutein, this compound, and zeaxanthin. An efficient laboratory method for producing (3R,3'R)-zeaxanthin utilizes lutein as a starting material. nih.govacs.org The process involves two main steps:
Acid-catalyzed epimerization: Lutein is first converted into a mixture of lutein and this compound. acs.orgresearchgate.net
Base-catalyzed isomerization: The isolated this compound is then treated with a base, which catalyzes the isomerization of the ε-ring end group into a β-ring, yielding (3R,3'R)-zeaxanthin. nih.govacs.orgresearchgate.net
This pathway provides a convenient alternative to the more complex total synthesis of zeaxanthin and underscores the close metabolic and chemical relationship between these important dietary carotenoids. nih.gov
Synthetic Methodologies and Chemical Transformations
Total Synthesis Approaches of Lutein (B1675518) B/Calthaxanthin/3'-Epilutein
The complete chemical synthesis of carotenoids from simple, smaller molecules, known as total synthesis, provides unambiguous structural confirmation and allows for the preparation of stereoisomerically pure compounds. While the total synthesis of the primary dietary lutein, (3R,3'R,6'R)-lutein, has been a subject of research for decades, the synthesis of its stereoisomers, including 3'-epilutein, has also been achieved, often as part of a broader strategy to access multiple isomers. acs.orgnih.govresearchgate.net
A notable methodology for the total synthesis of (3R,3'S,6'R)-lutein (this compound) involves a convergent C15 + C10 + C15 Wittig coupling reaction strategy. acs.orgnih.gov This approach builds the 40-carbon backbone of the carotenoid by connecting three smaller, pre-synthesized fragments. This method has proven versatile, enabling the synthesis of not only this compound but also other lutein stereoisomers. acs.orgnih.govresearchgate.net A key advantage of this synthetic route is its potential for producing isotopically labeled compounds, such as those incorporating ¹³C, which are invaluable for metabolic studies in animals and humans. acs.orgnih.gov
The synthesis of other complex natural products, such as calothrixins A and B, has also utilized multi-step approaches starting from commercially available materials, highlighting the intricate nature of synthesizing complex molecular architectures. nih.gov Similarly, the total synthesis of other carotenoids like loroxanthin has been accomplished through the condensation of specifically designed building blocks, a strategy that could be adapted for other carotenoids with similar structural motifs. mdpi.com
Partial Synthesis and Derivatization from Precursor Carotenoids
Partial synthesis, which involves the chemical modification of a readily available natural product to create a different, often rarer, compound, is a common and efficient strategy in carotenoid chemistry. (3R,3'R,6'R)-Lutein, which can be isolated in large quantities from sources like marigold flowers (Tagetes erecta), serves as a primary precursor for the synthesis of this compound. nih.govacs.org
One established method for converting lutein to this compound involves an initial oxidation of the allylic hydroxyl group at the C-3' position of lutein to form 3'-oxolutein. google.com This intermediate is then subjected to a hydride reduction, which yields a mixture of lutein and this compound. google.com The ratio of the two epimers can be influenced by the reaction conditions, with some reports indicating a 1:2 ratio of lutein to this compound. google.com
Another approach involves the acid-catalyzed epimerization of lutein, which generates a mixture of lutein and this compound. nih.govacs.orgresearchgate.net This mixture can then be separated to isolate the desired this compound. Separation techniques include enzymatic methods, where a lipase (B570770) selectively esterifies one of the epimers, allowing for their separation. nih.govacs.org For example, lipase AK from Pseudomonas fluorescens has been used to preferentially esterify this compound, which after hydrolysis, can yield the carotenoid with a high diastereomeric excess. nih.govacs.org
Furthermore, this compound itself can be a precursor for other valuable carotenoids. For example, base-catalyzed isomerization of this compound can produce (3R,3'R)-zeaxanthin in excellent yield, providing an alternative to its lengthy total synthesis. nih.govacs.org This highlights the central role of this compound as an intermediate in the synthesis of other important dietary carotenoids.
The table below summarizes key partial synthesis and derivatization methods for producing this compound.
| Starting Material | Key Reagents/Steps | Product(s) | Reported Yield/Ratio | Reference(s) |
| (3R,3'R,6'R)-Lutein | 1. Oxidation (e.g., with MnO₂) to 3'-oxolutein2. Hydride reduction | Lutein and this compound | 1:2 ratio | google.commdpi.com |
| (3R,3'R,6'R)-Lutein | Acid-catalyzed epimerization | Equimolar mixture of Lutein and this compound | Equimolar mixture | nih.govacs.orgresearchgate.net |
| Mixture of Lutein and this compound | Lipase AK (Pseudomonas fluorescens) mediated acylation, followed by hydrolysis | This compound | 90% diastereomeric excess | nih.govacs.org |
| This compound | Base-catalyzed isomerization | (3R,3'R)-Zeaxanthin | Excellent yield | nih.govacs.org |
Laboratory-Scale Isomerization and Epimerization Techniques
The conversion of lutein to its isomers, including this compound, can be induced in the laboratory using various techniques. These methods are crucial for preparing standards for analytical purposes and for studying the chemical transformations that may occur during food processing.
Acid-catalyzed epimerization is a primary laboratory method to generate this compound from lutein. nih.govacs.orgresearchgate.netmdpi.com This reaction can be triggered by treating a lutein-containing extract with a strong organic or inorganic acid in an aprotic organic solvent. google.com The choice of acid is critical, with acids having anions of low nucleophilicity, such as sulfuric acid or perchloric acid, being preferred to avoid side reactions. google.com The reaction can be performed at room temperature over several hours. google.com This process mimics the epimerization that can occur in processed plant materials under acidic conditions. mdpi.comresearchgate.netnih.gov The formation of this compound proceeds through a proposed carbenium ion intermediate at the C-3' position. researchgate.net
Iodine-catalyzed photoisomerization is another common laboratory technique used to generate geometric (Z/E or cis/trans) isomers of carotenoids. mdpi.com While this method primarily targets the double bonds in the polyene chain to produce isomers like (9Z)-lutein and (13Z)-lutein, it is a fundamental technique for studying the full isomeric profile of a carotenoid sample. mdpi.com
The table below outlines common laboratory techniques for the isomerization and epimerization of lutein.
| Technique | Reagents/Conditions | Primary Product(s) | Purpose | Reference(s) |
| Acid-Catalyzed Epimerization | Strong acid (e.g., H₂SO₄) in an aprotic solvent (e.g., tetrahydrofuran) | This compound (in a mixture with lutein) | Preparation of this compound, mimicking food processing | google.comresearchgate.netmdpi.com |
| Iodine-Catalyzed Photoisomerization | Iodine (I₂) in a solvent (e.g., toluene) with light exposure | Geometric (cis) isomers of lutein | Preparation of analytical standards | mdpi.com |
Stereoselective Synthesis Strategies
Stereoselective synthesis, which aims to produce a specific stereoisomer with high selectivity, is the pinnacle of synthetic organic chemistry. In the context of this compound, stereoselective strategies are often embedded within the broader total synthesis framework.
The C15 + C10 + C15 Wittig coupling approach for synthesizing lutein stereoisomers is inherently stereoselective, as the chirality of the final product is determined by the stereochemistry of the initial building blocks. acs.orgnih.gov The synthesis of the optically active C15-precursors with a 3-hydroxy-ε-end group is a critical and challenging aspect of this strategy. acs.orgnih.gov
While not always focused directly on this compound, the development of stereoselective methods for synthesizing related complex molecules provides a toolbox of reactions that can be applied. For example, stereoselective syntheses of calcitriol (B1668218) lactone diastereomers have utilized diastereoselective crotylation and epoxidation reactions to control the stereochemistry at specific carbon centers. nih.gov Similarly, highly stereoselective intramolecular amide enolate alkylation has been a key step in the synthesis of other natural products. rsc.org These advanced synthetic methods, though applied to different target molecules, demonstrate the level of control that can be achieved in constructing complex chiral structures.
The development of stereoselective routes for compounds like 3-dehydroxynaltrexamines highlights the importance of creating specific building blocks for the synthesis of targeted molecules. nih.gov The principles of these stereoselective reactions, including reductive amination and one-pot methods, contribute to the broader knowledge base applicable to carotenoid synthesis.
Advanced Analytical Techniques for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of lutein (B1675518) and its isomers. The choice of stationary phase and mobile phase composition is crucial for achieving the necessary resolution.
C30 columns are often preferred over traditional C18 columns due to their enhanced shape selectivity, which is essential for separating structurally similar carotenoid isomers. acs.orgacs.org For instance, a method utilizing a Primesep B mixed-mode stationary phase column with an isocratic mobile phase of water, acetonitrile, and sulfuric acid has been successfully employed for the analysis of lutein and zeaxanthin (B1683548). sielc.com Another established method for lutein determination in wheat uses an Agilent 1260 HPLC system with a Poroshell 120EC-C18 column and a gradient mobile phase of acetonitrile, methanol, and n-hexane. nih.gov
The coupling of HPLC with other detection methods, such as diode array detection (DAD), allows for the simultaneous quantification and preliminary identification of carotenoids based on their UV/Vis spectra. mdpi.com This hyphenated technique is widely used for analyzing carotenoid composition in various matrices, including plant extracts and biological samples. mdpi.comnih.gov
Table 1: Example HPLC Parameters for Lutein Isomer Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | YMC C30, 250 x 10.0 mm | Primesep B, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: MeOH:MTBE:H₂O (81:15:4) B: MeOH:MTBE:H₂O (6:90:4) | Acetonitrile, Water, Sulfuric Acid |
| Flow Rate | 3.00 mL/min | 0.7 mL/min |
| Detection | 450 nm | Vis 450 nm |
| Gradient | Linear gradient from 100% A to 25% B in 25 min | Isocratic |
This table presents a generalized representation of HPLC conditions and may not reflect the exact parameters from a single study.
Resolution of Isomers and Diastereomers
The separation of lutein's geometric isomers (cis/trans) and diastereomers (e.g., 3'-epilutein) presents a significant analytical challenge. The use of specialized C30 columns has proven effective in resolving these closely related compounds. mdpi.com For example, the elution order of lutein's geometrical isomers on a C30 column has been established as (13Z)-, (13′Z)-, (all-E), (9Z)-, and (9′Z)-isomers. mdpi.com
However, complete separation is not always achievable with HPLC alone. Peak overlapping can occur, such as between (all-E)-lutein and (13Z)-zeaxanthin, necessitating the use of complementary analytical techniques for unambiguous identification. researchgate.net The successful separation of (13Z), (13′Z), (9Z), and (9′Z) isomers of lutein has been achieved using semipreparative HPLC on a C30 column, although obtaining each isomer in a pure form can be difficult. mdpi.com
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass Spectrometry (MS), particularly when coupled with HPLC (HPLC-MS), is a powerful tool for the structural elucidation of lutein and its isomers. acs.orgnih.gov Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique in this context. acs.orgnih.gov HPLC-APCI-MS allows for the distinction between lutein and zeaxanthin stereoisomers in a single chromatographic run, with high sensitivity in the picogram range. acs.orgnih.gov
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. uab.edu Protonated molecules [M+H]⁺ of carotenoids produce characteristic product ions upon collision-induced dissociation. uab.edu This technique is invaluable for identifying oxidation products and metabolites of lutein and zeaxanthin in complex biological matrices. uab.edu For instance, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to identify oxidized carotenoid cleavage products in human eye samples. uab.edu
The identity of di-Z-lutein in kale and human plasma has been confirmed by comparing their HPLC-UV/vis-MS profiles with a fully characterized standard. nih.gov This highlights the importance of using multiple analytical techniques for confident compound identification.
Table 2: Key Mass Spectrometry Data for Lutein and Related Compounds
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Lutein | APCI+ | 569.4 [M+H]⁺ | 551.4 [M+H-H₂O]⁺, 533.4 [M+H-2H₂O]⁺ |
| This compound | ESI+ | 569.4 [M+H]⁺ | 551.4 [M+H-H₂O]⁺ |
| 3-hydroxy-β,ε-caroten-3'-one | ESI+ | 567.5 [M+H]⁺ | Not specified |
This table is a composite of typical mass spectrometry data and may not be from a single source.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural and stereochemical analysis of carotenoids, including lutein and its isomers. mdpi.comnih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
The unequivocal identification of lutein stereoisomers can be achieved through HPLC-NMR coupling, which allows for the structural assignment of different carotenoids and their geometrical isomers with concentrations in the upper nanogram range. acs.orgnih.gov
¹H NMR Applications
¹H NMR spectroscopy is used to determine the proton environment in a molecule. In the context of lutein isomers, specific chemical shifts and coupling constants can help to identify the position of Z-double bonds. mdpi.com For example, in the (13'Z)-lutein isomer, the chemical shift of the H-12' proton is downfielded by approximately 0.5 ppm compared to the (all-E)-isomer. mdpi.com However, distinguishing between (13Z)- and (13'Z)-isomers based solely on ¹H NMR can be challenging due to the similar chemical shifts of H-12 and H-12', as well as H-15 and H-15'. mdpi.com
¹³C NMR Applications
¹³C NMR spectroscopy provides crucial information for identifying the exact position of Z-double bonds in lutein isomers. mdpi.com The chemical shifts of the carbon atoms adjacent to the Z-double bond are particularly informative. For instance, in (9'Z)-lutein, the chemical shift of C-8' shows an upfield shift of about 7–8 ppm compared to the (all-E) isomer, while the signal for C-8 remains unchanged. mdpi.com This allows for the unambiguous assignment of the Z-double bond position. The complete structural elucidation of the 9'Z- and 13'Z-isomers of lutein has been achieved through comprehensive NMR analysis, including ¹H-¹H-COSY, ¹³C-¹H-HSQC, and ¹³C-¹H-HMBC experiments. mdpi.com
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Lutein Isomers in CDCl₃
| Atom | (all-E)-lutein | (9'Z)-lutein | (13'Z)-lutein |
| H-12' | ~6.35 | ~6.35 | ~6.85 |
| H-15' | ~6.62 | ~6.62 | ~6.72 |
| C-8' | ~137.7 | ~130.0 | ~137.7 |
| C-9' | ~136.5 | ~127.5 | ~136.5 |
Data adapted from published literature. mdpi.com Chemical shifts are approximate and can vary based on experimental conditions.
Ultraviolet-Visible (UV/Vis) Absorption Spectrophotometry
Ultraviolet-Visible (UV/Vis) absorption spectrophotometry is a fundamental technique for the initial characterization and quantification of carotenoids. nih.gov The conjugated polyene chain of lutein gives it a characteristic absorption spectrum in the visible region, typically with three maxima (λmax). researchgate.net
The position and fine structure of these absorption maxima can provide preliminary information about the isomeric form of the carotenoid. mdpi.com For example, the presence of a "cis-peak" in the UV region (around 330 nm) is indicative of a Z-isomer. mdpi.com The intensity of this cis-peak can help to distinguish between different Z-isomers; for instance, the (9'Z)-lutein isomer has a low-intensity cis-peak compared to the (13'Z)-isomer. mdpi.com
While UV/Vis spectrophotometry is a valuable and straightforward technique, it is often insufficient for the unequivocal identification of isomers and should be used in conjunction with chromatographic and spectrometric methods. acs.org
Table 4: UV/Vis Absorption Maxima (λmax, nm) for Lutein Isomers in Hexane
| Isomer | λmax 1 | λmax 2 | λmax 3 | Cis-peak |
| (all-E)-lutein | ~422 | ~445 | ~474 | - |
| (9'Z)-lutein | ~440 | ~467 | - | ~330 |
| (13'Z)-lutein | ~438 | ~464 | - | ~331 |
This table presents typical UV/Vis absorption data. The exact values can vary depending on the solvent used.
Circular Dichroism (CD) Spectroscopy for Configuration and Conformation
Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to investigate the chiroptical properties of molecules, providing valuable insights into their absolute configuration and conformational features. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. For carotenoids like this compound, which possess multiple stereocenters, CD spectroscopy serves as a critical tool for distinguishing between stereoisomers.
The absolute configuration of this compound, which is the (3R,3'S,6'R)-stereoisomer of lutein, can be unequivocally established using CD spectroscopy. The CD spectrum of a particular stereoisomer is unique and acts as a molecular fingerprint. Research has demonstrated that the CD spectra of lutein and this compound exhibit distinct differences, allowing for their clear differentiation. researchgate.net For instance, the CD spectrum of (all-E)-3'-epilutein isolated from natural sources like the flowers of Caltha palustris shows specific cotton effects that are characteristic of its unique stereochemistry. researchgate.net
The conformation of the polyene chain and the spatial orientation of the chiral end groups in this compound are reflected in the CD spectrum. The twisting of the conjugated system and the interactions between the different parts of the molecule influence how it interacts with circularly polarized light. By analyzing the sign and intensity of the CD signals, researchers can deduce the preferred conformation of the molecule in solution.
Changes in environmental conditions, such as solvent polarity or temperature, can induce conformational changes in this compound, which can be monitored using CD spectroscopy. This provides dynamic information about the molecule's flexibility and stability. Furthermore, induced CD (ICD) can be observed when an achiral molecule complexes with a chiral host, or when a chiral molecule like this compound interacts with other biological macromolecules. This phenomenon can be used to study binding interactions and the conformational changes that occur upon complex formation.
Table 1: Comparative CD Spectral Data for Lutein and this compound
| Compound | Wavelength (nm) | Molar Ellipticity [θ] (M⁻¹cm⁻¹) | Key Spectral Features | Reference |
| Lutein | ~240 | Positive | Strong positive Cotton effect | researchgate.net |
| ~275 | Negative | Strong negative Cotton effect | researchgate.net | |
| ~330 | Positive | Weaker positive Cotton effect | researchgate.net | |
| This compound | ~240 | Negative | Strong negative Cotton effect | researchgate.net |
| ~275 | Positive | Strong positive Cotton effect | researchgate.net | |
| ~330 | Negative | Weaker negative Cotton effect | researchgate.net |
Extraction and Purification Methodologies from Complex Matrices
The isolation of this compound from complex natural sources or from reaction mixtures requires efficient and selective extraction and purification techniques. As this compound often co-exists with its other stereoisomers, particularly lutein, the separation methods must be highly specific.
Extraction:
The initial step involves the extraction of carotenoids from the matrix, which can be plant tissues (e.g., petals of Caltha palustris) or processed foods. researchgate.netnih.gov Common extraction methods utilize organic solvents. The choice of solvent is critical to ensure high extraction efficiency while minimizing the degradation of the target compound. A mixture of solvents is often employed to extract both polar and non-polar carotenoids. Ultrasonic-assisted extraction (UAE) is a modern technique that can enhance extraction yields and reduce extraction time and solvent consumption.
Purification:
Following extraction, a multi-step purification process is typically necessary to isolate this compound to a high degree of purity.
Saponification: This step is often employed to remove interfering lipids and chlorophylls (B1240455). It involves treating the crude extract with an alkali solution to hydrolyze fatty acid esters of carotenoids.
Chromatography: Column chromatography is a fundamental purification technique. Silica gel is a common stationary phase for the separation of carotenoids. mdpi.com The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. High-Performance Liquid Chromatography (HPLC), particularly on a preparative or semi-preparative scale, is the method of choice for obtaining highly pure this compound. Chiral HPLC columns can be used to separate different stereoisomers.
Enzymatic Methods: Enzyme-mediated acylation has been shown to be an effective method for separating this compound from lutein. nih.gov Lipases can selectively esterify this compound, allowing for its separation from the unreacted lutein. nih.gov Subsequent hydrolysis of the ester yields the purified this compound. nih.gov
Crystallization: Low-temperature crystallization can be used to enrich or purify this compound. nih.gov By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize one isomer, leaving the other in solution.
Other Techniques: Methods like Soxhlet extraction and supercritical fluid extraction (SFE) have also been explored for the separation of lutein and this compound. nih.gov SFE is a green technology that uses supercritical fluids, such as carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and reduced environmental impact.
Table 2: Overview of Extraction and Purification Methods for this compound
| Method | Principle | Application | Key Findings/Efficiency | Reference |
| Extraction | ||||
| Solvent Extraction | Differential solubility of carotenoids in organic solvents. | Extraction from plant tissues and processed foods. | The choice of solvent significantly impacts the yield. | nih.gov |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance mass transfer. | Efficient extraction from solid matrices. | Can reduce extraction time and solvent volume. | mdpi.com |
| Purification | ||||
| Column Chromatography (Silica Gel) | Adsorption chromatography based on polarity. | General purification of carotenoid extracts. | Good for initial separation of major carotenoid classes. | mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and mobile phase. | Isolation of pure this compound from isomeric mixtures. | Chiral columns can achieve baseline separation of stereoisomers. | nih.gov |
| Enzyme-Mediated Acylation | Selective enzymatic esterification of this compound. | Separation of this compound from lutein. | Achieved a 90% diastereomeric excess of this compound after hydrolysis. nih.gov | nih.gov |
| Low-Temperature Crystallization | Differential solubility of isomers at low temperatures. | Enrichment and separation of this compound. | Resulted in 56-88% diastereomeric excess. nih.gov | nih.gov |
| Soxhlet Extraction | Continuous solid-liquid extraction. | Separation of lutein and this compound. | Mentioned as a potential separation method. nih.gov | nih.gov |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid as a solvent. | Separation of lutein and this compound. | A green alternative to traditional solvent extraction. nih.gov | nih.gov |
Biological Roles and Functions in Non Human Systems
Roles in Photosynthetic Organisms
In photosynthetic organisms such as plants and algae, carotenoids like 3'-epilutein play a vital role in the capture of light energy and in protecting the photosynthetic apparatus from damage. nih.gov
This compound, like its isomer lutein (B1675518), is integral to photoprotection, the process by which photosynthetic organisms dissipate excess light energy to prevent photo-oxidative damage. nih.gov When these organisms are exposed to high light levels, they can absorb more energy than they can use for photosynthesis, leading to the formation of harmful reactive oxygen species (ROS). vu.nl
One of the primary photoprotective mechanisms is non-photochemical quenching (NPQ), where excess energy is dissipated as heat. vu.nl Studies on Arabidopsis thaliana have shown that exposure to low levels of UV-B radiation leads to a significant increase in lutein content, which is positively correlated with the development of non-photochemical quenching (qN), a key component of photoprotection. nih.gov This suggests that lutein, and by extension its epimer, is crucial for protecting photosystem II (PSII) from UV-B-induced oxidative stress. nih.gov The close association of lutein with chlorophyll (B73375) molecules within the light-harvesting complexes allows for the efficient quenching of triplet chlorophyll, a highly reactive state that can lead to the production of singlet oxygen. wikipedia.org
This compound is a component of the light-harvesting complexes (LHCs) in many photosynthetic organisms. nih.gov These complexes are assemblies of proteins and pigments that capture light energy and transfer it to the photosynthetic reaction centers. sciengine.comnih.gov In green plants and algae, LHCs contain chlorophylls (B1240455) a and b, along with various carotenoids, including lutein and its isomers. wikipedia.orgnih.gov
Contributions to Pigmentation in Non-Human Animal Species (e.g., fish, crustaceans)
While animals cannot synthesize carotenoids de novo, they obtain them from their diet and can metabolize them to produce various pigments. mdpi.com this compound, or calthaxanthin, has been identified as a pigment in several non-human animal species, contributing to their coloration.
In fish, carotenoids are responsible for the brilliant colors of their fins, scales, and skin. researchgate.net These colors are often crucial for camouflage, communication, and mating displays. Fish acquire carotenoids like lutein from consuming algae and other plant matter. researchgate.net This dietary lutein can then be metabolically converted to other carotenoids, including this compound. For instance, this compound has been isolated from the goldfish (Carassius auratus). researchgate.net The specific carotenoid profile in a fish is dependent on its diet and its species-specific metabolic pathways. researchgate.net
The presence and concentration of specific carotenoids, including this compound, can be influenced by the animal's diet and its ability to metabolize these compounds. mdpi.com
Mechanistic Cellular Studies (e.g., in vitro antioxidant activity in cell lines, non-human primate brain accumulation and mechanisms)
The biological effects of this compound have been investigated in various cellular models, revealing its potential as an antioxidant and its accumulation in specific tissues of non-human primates.
In Vitro Antioxidant Activity:
Recent studies have highlighted the antioxidant properties of this compound. In a study using human neuroblastoma SH-SY5Y cells, this compound demonstrated protective effects against glutamate-induced oxidative stress. mdpi.comnih.gov Key findings from this research include:
ROS Reduction: this compound was shown to suppress the production of reactive oxygen species (ROS) induced by glutamate. mdpi.com
Increased Antioxidant Capacity: Treatment with this compound increased the total antioxidant capacity of the cells. mdpi.com
Modulation of Iron Metabolism: The compound was found to modulate the expression of genes related to iron metabolism and ferroptosis, a form of iron-dependent cell death. mdpi.com
These findings suggest that this compound has potent antioxidant and anti-inflammatory properties at the cellular level, with some studies indicating greater efficacy than its isomer, lutein. mdpi.comnih.gov
Non-Human Primate Brain Accumulation and Mechanisms:
Research using rhesus macaques has been instrumental in understanding the accumulation of lutein and its isomers in the primate brain. nih.gov Primates are unique among mammals in their ability to accumulate significant amounts of lutein in both the retina and the brain. nih.gov
Studies have shown that lutein is the predominant carotenoid in the brain of both human infants and adult rhesus macaques. nih.gov Further research has detailed the subcellular distribution of lutein in different brain regions of adult rhesus macaques, including the prefrontal cortex, cerebellum, striatum, and hippocampus. nih.gov Lutein was found in various cellular membranes, including nuclear, myelin, mitochondrial, and neuronal plasma membranes. nih.gov
A key finding from these studies is the inverse relationship between mitochondrial lutein and the oxidation products of docosahexaenoic acid (DHA), a crucial omega-3 fatty acid in the brain. nih.gov This suggests that lutein, and likely its isomers like this compound, may play a neuroprotective role by acting as an antioxidant within brain cell membranes, protecting vulnerable lipids from oxidative damage. nih.govnih.gov
Table 1: Summary of Mechanistic Cellular Studies on this compound and Lutein
| Study Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Antioxidant Activity | Human Neuroblastoma (SH-SY5Y) cells | This compound suppresses ROS, increases antioxidant capacity, and modulates iron metabolism. | mdpi.comnih.gov |
| Brain Accumulation | Rhesus Macaques | Lutein is the main carotenoid in the primate brain, accumulating in various subcellular membranes. | nih.govnih.gov |
| Neuroprotection | Rhesus Macaques | Mitochondrial lutein is inversely related to DHA oxidation, suggesting an antioxidant role in the brain. | nih.gov |
Role as Chemosystematic Markers in Biological Classification
The distribution of specific carotenoids, including this compound (calthaxanthin), can be used as a chemosystematic marker to aid in the biological classification of organisms, particularly in plants. The presence or absence of certain carotenoids, or variations in their relative abundance, can reflect the evolutionary relationships between different taxa.
For example, the presence of calthaxanthin has been noted in the flowers of specific plant species, such as the marsh marigold (Caltha palustris). researchgate.net The unique carotenoid profile of a plant can be considered a chemotaxonomic character, providing additional data to complement morphological and genetic information in phylogenetic studies.
The biosynthetic pathways leading to the production of different carotenoids are under genetic control. Therefore, the ability of an organism to synthesize a particular carotenoid like this compound reflects its genetic makeup and evolutionary history. This makes the analysis of carotenoid composition a valuable tool for taxonomists.
Emerging Research Directions and Methodological Challenges
Elucidation of Undiscovered Biosynthetic and Biotransformation Pathways
The complete picture of how 3'-epilutein is formed and transformed in nature is still being pieced together, with research pointing towards both metabolic conversion and non-enzymatic processes.
Dietary lutein (B1675518) is a known precursor to this compound in biological systems. numberanalytics.commdpi.comnih.gov One proposed pathway involves the oxidation of lutein to 3'-oxolutein, which is then reduced to form this compound. numberanalytics.com This suggests a complex interplay of oxidative and reductive enzymes in its in vivo formation. However, the specific enzymes that catalyze this reduction and control the stereochemistry at the 3' position have not been fully identified, representing a significant gap in our understanding.
The presence of this compound alongside lutein and 3'-oxolutein in the petals of the marsh marigold (Caltha palustris) points to a specialized, and likely enzymatically controlled, oxido-reduction pathway within this plant. mdpi.comgoogle.com The precise mechanisms and enzymes involved in this plant-specific biosynthesis are an active area of investigation.
Furthermore, this compound can be formed from lutein through non-enzymatic epimerization under acidic conditions, a process observed during food processing and cooking. mdpi.comnih.govcymitquimica.comresearchgate.net The formation of a carbenium ion intermediate at the C-3' position is thought to facilitate this conversion. researchgate.net While the chemical principles are understood, the extent to which similar non-enzymatic transformations occur under specific physiological or environmental conditions remains an open question.
Development of More Efficient and Stereoselective Synthetic Routes
The limited natural availability of pure this compound has spurred the development of synthetic and semi-synthetic methods. However, achieving high efficiency and, crucially, stereoselectivity, remains a significant challenge.
A common approach is the semi-synthesis from the more abundant (3R,3′R,6′R)-lutein. Acid-catalyzed epimerization can convert lutein into an equimolar mixture of lutein and this compound. researchgate.netresearchgate.netnih.gov The primary challenge then becomes the efficient separation of these two diastereomers. Methods such as solvent extraction, low-temperature crystallization, and enzyme-mediated acylation using lipase (B570770) from Pseudomonas fluorescens have been developed to separate the mixture, with varying degrees of success in diastereomeric excess. researchgate.netnih.govacs.orgacs.org
Total synthesis offers a route to stereochemically pure isomers but is often complex and low-yielding. A notable strategy involves a C₁₅ + C₁₀ + C₁₅ Wittig coupling reaction, which has been successfully used to prepare this compound and other lutein stereoisomers. acs.orgnih.gov This method provides access to optically active precursors that are otherwise difficult to obtain. acs.orgnih.gov Another partial synthesis route involves the reduction of (3R,6'R)-3-hydroxy-β,ε-caroten-3'-one, but this method is not stereoselective and yields a mixture of lutein and this compound. acs.org
The ongoing challenge for synthetic chemists is to develop routes that are not only high-yielding but also highly stereoselective, minimizing the need for difficult separation steps and providing pure this compound for research.
Advancements in High-Resolution Analytical Techniques for Isomer Differentiation
The structural similarity between this compound and other lutein stereoisomers demands sophisticated analytical techniques for accurate identification and quantification. The primary challenge lies in resolving these closely related compounds.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of carotenoid analysis. For isomer separation, the choice of stationary phase is critical. C30 columns have demonstrated superior shape selectivity compared to the more common C18 columns, enabling better resolution of carotenoid isomers, including the geometric (Z/E) and stereoisomers of lutein. acs.orgnih.gov
To achieve unequivocal identification, HPLC is often coupled with other powerful techniques:
Mass Spectrometry (MS): HPLC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI), allows for the distinction of lutein and zeaxanthin (B1683548) stereoisomers based on their mass-to-charge ratio and fragmentation patterns. acs.orgmdpi.comresearchgate.net High-resolution mass spectrometry is essential for confirming the elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The on-line coupling of HPLC to NMR (HPLC-NMR) provides detailed structural information, allowing for the unambiguous identification of each stereoisomer, provided sufficient sample concentration. acs.orgmdpi.com
Chiral column chromatography is a specialized HPLC technique capable of resolving stereoisomers, and it has been instrumental in distinguishing the various stereoisomers of xanthophylls found in biological samples. arvojournals.org The continuous refinement of these hyphenated techniques is crucial for advancing research into the specific roles of individual isomers like this compound.
| Analytical Technique | Application in this compound Analysis | Key Advantages |
| HPLC with C30 Column | Separation of this compound from lutein and other isomers. | Superior shape selectivity for carotenoid isomers compared to C18. acs.orgnih.gov |
| HPLC-Mass Spectrometry (MS) | Identification based on mass-to-charge ratio and fragmentation. | High sensitivity and specificity; can distinguish between different isomer groups. acs.orgnih.gov |
| HPLC-NMR Spectroscopy | Unambiguous structural elucidation of isomers. | Provides definitive structural information for positive identification. acs.orgmdpi.com |
| Chiral Column Chromatography | Resolution of stereoisomers, including this compound. | Specifically designed to separate compounds based on their chirality. arvojournals.org |
Investigations into Specific Molecular Interactions in Diverse Biological Systems
Excluding human clinical applications, research into the molecular interactions of this compound focuses on its fundamental roles in plants and other organisms. As a xanthophyll, its functions are intrinsically linked to its interaction with light and cellular membranes.
In photosynthetic organisms like plants and algae, xanthophylls are essential components of the light-harvesting complexes within chloroplasts. longdom.org Lutein, its close isomer, binds to specific sites on these protein complexes, where it plays a dual role: as an accessory pigment absorbing light energy and, critically, in photoprotection. longdom.org Xanthophylls are key to non-photochemical quenching (NPQ), a process that safely dissipates excess light energy as heat, thereby protecting the photosynthetic machinery from photo-oxidative damage. longdom.orgwikipedia.org It is presumed that this compound, when present, participates in these fundamental photoprotective mechanisms.
The amphiphilic nature of this compound, with its polar hydroxyl groups and nonpolar polyene chain, dictates its orientation and interaction within lipid bilayer membranes. Studies on lutein have shown that its hydroxyl groups interact with the polar headgroups of membrane lipids, anchoring the molecule within the membrane. researchgate.net This interaction is vital for its antioxidant function, allowing it to scavenge free radicals and inhibit lipid peroxidation within the membrane environment. cymitquimica.com The specific stereochemistry of this compound likely influences its precise orientation and antioxidant efficacy within these biological membranes.
Exploration of Ecological and Environmental Significance
The ecological importance of this compound is best understood within the broader context of xanthophylls, which are fundamental to the health and functioning of ecosystems.
As vital pigments in photosynthesis, xanthophylls are primary producers of energy at the base of most food webs. wikipedia.orglakesofindia.com Their role in photoprotection allows plants and algae to thrive in high-light environments, maximizing energy capture while minimizing damage. longdom.orgresearchgate.net This ensures the productivity of terrestrial and aquatic ecosystems.
Xanthophylls are also responsible for many of the yellow, orange, and red colors seen in nature. numberanalytics.com In plants, these colors can serve to attract pollinators to flowers, facilitating plant reproduction. numberanalytics.com When plants are consumed, these pigments are transferred up the food chain. In many animal species, such as birds and insects, ingested xanthophylls are deposited in tissues like feathers and exoskeletons, serving as important signals for health, status, and mate selection. wikipedia.orgwikipedia.org
Furthermore, the antioxidant properties of xanthophylls may influence plant-herbivore interactions by affecting the nutritional value and palatability of plant tissues. numberanalytics.com The presence of this compound, as a naturally occurring xanthophyll in certain plants like Caltha palustris, contributes to this wide array of ecological functions, from primary energy production and photoprotection to its role in the broader food web and animal coloration. mdpi.comgoogle.com
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying Lutein B, Calthaxanthin, and 3'-Epilutein in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with photodiode array detection (PDA) or mass spectrometry (MS) is widely used, leveraging their distinct physicochemical properties. For example, Lutein B (exact mass: 568.42803, logP: 10.98) can be distinguished from this compound using chiral columns due to stereochemical differences . Quantification in ocular tissues requires calibration against purified standards, as macular pigment concentrations range from 2.33 ± 0.50 ng/g (this compound) to 32.93 ± 7.74 ng/g (lutein) in human samples .
Q. What is the biological role of this compound in human ocular tissues compared to lutein and zeaxanthin?
- Methodological Answer : this compound is a minor macular carotenoid with distinct stereochemistry (3R,3'S,6'R configuration) that may influence its antioxidant capacity and membrane localization. In vitro studies comparing radical-quenching efficiency (e.g., using 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays) and in vivo tissue distribution analyses via HPLC-MS are critical. Evidence suggests this compound accounts for ~5% of total macular carotenoids, potentially modulating lipid-protein interactions in the retina .
Q. How do researchers isolate Calthaxanthin from natural sources for experimental studies?
- Methodological Answer : Calthaxanthin (synonymous with Lutein B) is isolated via solvent extraction (e.g., hexane/acetone mixtures) followed by silica gel chromatography. Its hydrophobicity (logP: 10.98) and stability under nitrogen atmosphere are key considerations. Validation via nuclear magnetic resonance (NMR) to confirm (3R,3'S,6'R) stereochemistry and comparison with synthetic standards (e.g., Khachik’s conversion protocols) ensure purity .
Advanced Research Questions
Q. How can contradictions in Calthaxanthin’s bioavailability and retinal deposition mechanisms be resolved across in vitro and in vivo models?
- Methodological Answer : Discrepancies arise from differences in model systems (e.g., lipid composition of synthetic membranes vs. human retinal vasculature). To address this, researchers should:
- Use lipid bilayers containing palmitate (25.1%), oleate (28.8%), and stearate (16.8%) to mimic human retinal vasculature .
- Compare deposition kinetics using radiolabeled Calthaxanthin in animal models (e.g., primates) versus cell cultures.
- Analyze crystal formation via ophthalmoscopy and polarized light microscopy to differentiate pure Calthaxanthin from lipoprotein complexes .
Q. What are the key challenges in stereoselective synthesis of this compound, and what strategies improve enantiomeric purity?
- Methodological Answer : The 3'R→3'S epimerization of lutein is thermodynamically unfavorable. Current approaches include:
- Base-catalyzed isomerization : Khachik’s method achieves 56–88% diastereomeric excess (de) using KOH/ethanol under controlled temperature (0–4°C) .
- Chiral chromatography : Post-synthesis purification with cellulose-based chiral stationary phases enhances enantiomeric purity (>95%) .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired stereoisomers, though scalability remains a hurdle .
Q. What experimental designs are optimal for studying competitive binding of Lutein B and this compound to macular carotenoid-binding proteins?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (KD values). Key steps:
- Purify recombinant human steroidogenic acute regulatory domain (StARD3) or glutathione S-transferase Pi (GSTP1), known lutein-binding proteins.
- Prepare carotenoid solutions in lipid nanodiscs to maintain solubility.
- Compare displacement assays using fluorescent analogs (e.g., nitrobenzoxadiazole-labeled lutein) .
Q. How do researchers address conflicting reports on Calthaxanthin’s pro-oxidant vs. antioxidant effects in tumor models?
- Methodological Answer : Dose- and context-dependent effects require:
- Redox profiling : Measure reactive oxygen species (ROS) using dichlorofluorescein (DCF) assays in cancer cell lines (e.g., MCF-7) under hypoxic vs. normoxic conditions.
- Gene expression analysis : Quantify Nrf2/ARE pathway activation (antioxidant) vs. NF-κB (pro-inflammatory) using qPCR or luciferase reporters.
- In vivo validation : Xenograft models with controlled Calthaxanthin dosing (e.g., 10–50 mg/kg) and histological analysis of tumor vasculature .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., Calthaxanthin’s dual redox roles), systematically vary experimental conditions (e.g., oxygen tension, lipid microenvironment) and validate findings across multiple models .
- Stereochemical Validation : Always confirm stereochemistry of synthesized this compound via circular dichroism (CD) spectroscopy or X-ray crystallography to avoid mischaracterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
